molecular formula C11H13BrO2 B14045069 1-(4-(Bromomethyl)-2-methoxyphenyl)propan-2-one

1-(4-(Bromomethyl)-2-methoxyphenyl)propan-2-one

Katalognummer: B14045069
Molekulargewicht: 257.12 g/mol
InChI-Schlüssel: BTWZMJVKIOMLCX-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(4-(Bromomethyl)-2-methoxyphenyl)propan-2-one is an organic compound with the molecular formula C11H13BrO2. It is a brominated derivative of methoxyphenylpropanone and is known for its applications in organic synthesis and medicinal chemistry.

Vorbereitungsmethoden

Synthetic Routes and Reaction Conditions

The synthesis of 1-(4-(Bromomethyl)-2-methoxyphenyl)propan-2-one typically involves the bromination of 1-(4-methoxyphenyl)propan-2-one. This can be achieved using bromine or N-bromosuccinimide (NBS) in the presence of a radical initiator such as azobisisobutyronitrile (AIBN) under reflux conditions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, ensuring proper handling and safety measures due to the use of bromine reagents.

Analyse Chemischer Reaktionen

Types of Reactions

1-(4-(Bromomethyl)-2-methoxyphenyl)propan-2-one undergoes several types of chemical reactions, including:

    Nucleophilic Substitution: The bromine atom can be replaced by various nucleophiles such as amines, thiols, or alkoxides.

    Elimination Reactions: Under basic conditions, the compound can undergo elimination to form alkenes.

    Oxidation and Reduction: The methoxy group can be oxidized to a carbonyl group, and the carbonyl group can be reduced to an alcohol.

Common Reagents and Conditions

    Nucleophilic Substitution: Sodium methoxide in methanol, primary amines in ethanol.

    Elimination Reactions: Potassium tert-butoxide in dimethyl sulfoxide (DMSO).

    Oxidation: Potassium permanganate in acetone.

    Reduction: Sodium borohydride in ethanol.

Major Products

    Nucleophilic Substitution: Substituted methoxyphenylpropanones.

    Elimination Reactions: Methoxyphenylpropenes.

    Oxidation: Methoxybenzaldehyde.

    Reduction: Methoxyphenylpropanol.

Wissenschaftliche Forschungsanwendungen

1-(4-(Bromomethyl)-2-methoxyphenyl)propan-2-one has various applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the synthesis of pharmaceutical compounds.

    Industry: Utilized in the production of specialty chemicals and materials

Wirkmechanismus

The mechanism of action of 1-(4-(Bromomethyl)-2-methoxyphenyl)propan-2-one involves its reactivity as an electrophile due to the presence of the bromomethyl group. This allows it to participate in various nucleophilic substitution reactions, forming covalent bonds with nucleophiles. The methoxy group can also undergo metabolic transformations, contributing to the compound’s overall reactivity .

Vergleich Mit ähnlichen Verbindungen

Similar Compounds

Uniqueness

1-(4-(Bromomethyl)-2-methoxyphenyl)propan-2-one is unique due to its specific substitution pattern, which imparts distinct reactivity and potential biological activities. Its combination of a bromomethyl group and a methoxy group on the phenyl ring makes it a versatile intermediate in organic synthesis.

Eigenschaften

Molekularformel

C11H13BrO2

Molekulargewicht

257.12 g/mol

IUPAC-Name

1-[4-(bromomethyl)-2-methoxyphenyl]propan-2-one

InChI

InChI=1S/C11H13BrO2/c1-8(13)5-10-4-3-9(7-12)6-11(10)14-2/h3-4,6H,5,7H2,1-2H3

InChI-Schlüssel

BTWZMJVKIOMLCX-UHFFFAOYSA-N

Kanonische SMILES

CC(=O)CC1=C(C=C(C=C1)CBr)OC

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.